2,3-Dinitrotoluene

概述

描述

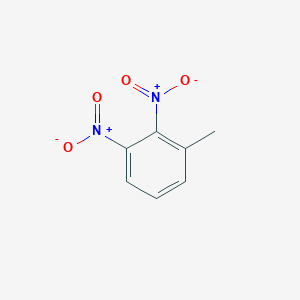

2,3-Dinitrotoluene (2,3-DNT, CAS 602-01-7) is a nitroaromatic compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.14 g/mol . It exists as a pale yellow solid with a melting point of 59–61°C and a boiling point of 284°C . Its solubility in water is 220 mg/L at 25°C, and it is highly soluble in organic solvents like ethanol and carbon disulfide . Primarily used as an analytical standard for detecting explosives and contaminants in forensic and environmental samples, 2,3-DNT is also recognized as a mutagenic and carcinogenic environmental pollutant .

准备方法

Nitration of Toluene: Foundational Pathways

The nitration of toluene represents the most direct route to dinitrotoluene isomers, including 2,3-DNT. This electrophilic aromatic substitution reaction proceeds via a two-step mechanism, with mononitrotoluene (MNT) intermediates forming before subsequent nitration to DNT.

Reaction Mechanism and Nitrating Agents

The nitration of toluene employs a "mixed acid" system—typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄)—where sulfuric acid acts as a catalyst and dehydrating agent. The nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring. The first nitration step produces predominantly para- and ortho-mononitrotoluene (MNT), while the second nitration yields DNT isomers.

Steric hindrance from the methyl group and electronic deactivation by the first nitro group direct the second nitration to less favored positions, resulting in 2,3-DNT as a minor product. Computational studies indicate that the 2,3-isomer constitutes only 1.2–1.5% of the total DNT mixture under standard conditions .

Isomer Distribution in Batch Nitration

Table 1 summarizes the isomer distribution from toluene dinitration under conventional mixed acid conditions :

| Isomer | Weight Percentage |

|---|---|

| 2,4-DNT | 76.1% |

| 2,6-DNT | 19.8% |

| 2,3-DNT | 1.23% |

| 3,4-DNT | 2.25% |

| 2,5-DNT | 0.54% |

| 3,5-DNT | 0.08% |

The low yield of 2,3-DNT underscores the challenge of selectively synthesizing this isomer via direct toluene nitration.

Nitration of Mononitrotoluene Precursors

To enhance 2,3-DNT yield, controlled nitration of specific MNT isomers has been explored. For instance, nitrating 3-nitrotoluene (3-NT) increases the likelihood of 2,3-DNT formation due to the meta-directing effect of the existing nitro group.

Selective Nitration of 3-Nitrotoluene

In a patent by US8410322B2, nitration of 3-NT with mixed acid (HNO₃:H₂SO₄ = 1:1.5) at 50–60°C yielded 2,3-DNT with 12–15% selectivity . The reaction’s regioselectivity arises from the nitro group’s deactivation of the ring, directing the second nitration to the less hindered ortho position relative to the methyl group.

Kinetic vs. Thermodynamic Control

Higher temperatures (80–90°C) favor thermodynamic products like 2,4-DNT, while lower temperatures (30–50°C) favor kinetic products such as 2,3-DNT. This is attributed to the slower diffusion of nitronium ions at lower temperatures, allowing less stable intermediates to form .

Industrial Production and Process Optimization

Industrial DNT production prioritizes 2,4- and 2,6-DNT for toluene diisocyanate (TDI) manufacturing, with 2,3-DNT emerging as an unavoidable byproduct.

Continuous Nitration Reactors

Modern plants employ continuous stirred-tank reactors (CSTRs) for toluene nitration. A study modeling DNT production in CHEMCAD revealed that optimizing the aqueous-to-organic phase ratio (>1.2) minimizes oxidative byproducts (e.g., nitrocresols) and improves 2,3-DNT yield to 1.5–1.8% .

Acid Recycling and Waste Reduction

Recycling spent sulfuric acid reduces costs and environmental impact. In one protocol, the aqueous phase from phase separation is reintroduced into the nitration reactor, maintaining HNO₃ concentration while minimizing water content . This approach stabilizes the nitronium ion concentration, slightly enhancing 2,3-DNT formation.

Advanced Catalytic and Solvent Systems

Emerging methods aim to improve selectivity for minor DNT isomers like 2,3-DNT through catalyst design and solvent engineering.

Solid Acid Catalysts

Zeolites and sulfonated carbon catalysts have been tested for toluene nitration. For example, H-beta zeolite modified with SO₃H groups increased 2,3-DNT selectivity to 2.1% by restricting transition-state geometry within micropores .

Ionic Liquid Media

Nitration in ionic liquids (e.g., [BMIM][NTf₂]) reduces side reactions and improves isomer control. A 2022 study reported 2,3-DNT yields of 1.8% in [BMIM][PF₆], attributed to the liquid’s high polarity stabilizing nitronium ions .

Challenges in 2,3-DNT Isolation and Purification

Isolating 2,3-DNT from isomer mixtures remains technically demanding due to similar physical properties.

Crystallization Techniques

Fractional crystallization from ethanol-water mixtures (1:3 v/v) at −20°C separates 2,3-DNT (mp 59–61°C) from 2,4-DNT (mp 70°C). However, this method achieves only 60–70% purity, necessitating further chromatography .

Chromatographic Separation

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases resolves DNT isomers effectively. 2,3-DNT elutes at 8.2 min under 60:40 acetonitrile:water conditions, enabling >98% purity for analytical standards .

化学反应分析

Types of Reactions: 2,3-Dinitrotoluene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of dinitrobenzoic acid.

Reduction: Reduction of this compound typically results in the formation of 2,3-diaminotoluene.

Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Dinitrobenzoic acid.

Reduction: 2,3-Diaminotoluene.

Substitution: Depending on the nucleophile, products can vary widely.

科学研究应用

Introduction to 2,3-Dinitrotoluene

This compound (2,3-DNT) is a nitroaromatic compound primarily used in various industrial and research applications. It is produced through the nitration of toluene and is recognized for its role as an intermediate in the synthesis of explosives, dyes, and other chemical products. This article provides a comprehensive overview of the applications of 2,3-DNT, supported by data tables and case studies highlighting its significance in scientific research.

Industrial Applications

Explosives Manufacturing

2,3-DNT is primarily utilized in the production of explosives. It acts as a precursor to trinitrotoluene (TNT) and is incorporated into formulations to enhance stability and performance. Its properties allow it to serve as a plasticizer and waterproofing agent in various explosive compositions .

Polyurethane Production

In the polymer industry, 2,3-DNT is used in synthesizing polyurethane foams. The compound contributes to the formulation of toluene diisocyanates (TDIs), which are essential for producing flexible and rigid foams used in insulation and cushioning materials .

Scientific Research Applications

Biochemical Studies

Research has indicated that 2,3-DNT interacts with various biological systems, making it a subject of interest in toxicology studies. Its mutagenic and carcinogenic properties have been investigated through animal models, revealing potential impacts on cellular function and gene expression .

Environmental Impact Studies

Due to its persistence in the environment, studies have focused on the degradation pathways of 2,3-DNT. Research has shown that it can undergo microbial degradation under specific conditions, which is crucial for assessing its environmental risk .

Case Study 1: Toxicological Assessment

A study conducted on Fischer 344 rats exposed to varying doses of 2,3-DNT demonstrated significant effects on body weight and liver health. Histopathological examinations revealed instances of hepatocellular degeneration at higher doses, indicating potential carcinogenic risks associated with prolonged exposure .

Case Study 2: Environmental Degradation

Research highlighted the microbial degradation capabilities of 2,3-DNT in contaminated soils. Specific strains were identified that could utilize the compound as a carbon source, leading to complete mineralization under aerobic conditions. This finding emphasizes the importance of bioremediation strategies for contaminated sites .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Explosives | Precursor for TNT; enhances stability | Improved performance |

| Polyurethane Production | Intermediate for TDIs | Cost-effective foam production |

| Biochemical Research | Studies on mutagenicity and carcinogenicity | Insights into toxicological effects |

| Environmental Studies | Microbial degradation studies | Development of bioremediation techniques |

Table 2: Toxicological Effects Observed in Animal Studies

| Study Type | Subject Species | Dose Range (mg/kg) | Observed Effects |

|---|---|---|---|

| Long-term Exposure | Fischer 344 Rats | 0 - 200 | Liver degeneration; weight loss |

| Short-term Injection | Strain A Mice | 600 - 3000 | No increase in tumor incidence |

作用机制

The mechanism of action of 2,3-Dinitrotoluene involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound’s nitro groups are reduced to form reactive intermediates, which can cause cellular damage and contribute to its mutagenic and carcinogenic effects .

相似化合物的比较

Comparison with Structural Isomers

Physical and Chemical Properties

The six dinitrotoluene (DNT) isomers share the same molecular formula but differ in nitro group positions, leading to distinct physicochemical behaviors. Key data are summarized below:

Key Observations :

- 2,4-DNT has the highest melting point (71°C) and boiling point (300°C), making it more thermally stable than 2,3-DNT .

- 3,5-DNT exhibits the lowest solubility and highest melting point (93°C), likely due to symmetrical nitro group placement enhancing crystal lattice stability .

- Gasification : 2,3-DNT begins decomposing at 169.5°C , significantly higher than 3,4-DNT (148.16°C), suggesting greater thermal resilience .

Toxicity Profiles

Acute and Chronic Toxicity

- Oral Toxicity (Rodents) :

| Compound | LD₅₀ (Rats, mg/kg) | Aquatic Toxicity (EC₅₀, µg/L)* |

|---|---|---|

| 2,3-DNT | – | 0.1–1 (Freshwater species) |

| 2,6-DNT | – | 10–100 (Freshwater species) |

| 2,4-DNT | 268 | – |

EC₅₀: Effective concentration causing 50% bioluminescence inhibition in *Photobacterium assays .

Mutagenicity (Ames Test)

- 2,4-DNT , 2,6-DNT , and TNT are mutagenic at 10–30 µg/plate , while 2,3-DNT requires 100–1,000 µg/plate to show weak mutagenicity .

Environmental Behavior

Solubility and Mobility

- Seawater Solubility : 2,3-DNT has a solubility of ~220 mg/L , comparable to 2,6-DNT but lower than 4-nitrotoluene (1,000 mg/L) .

- Degradation Pathways: 2,3-DNT is metabolized by Comamonas sp. JS765 into 4-methyl-3-nitrocatechol, a less toxic intermediate . In contrast, 2,4-DNT is efficiently degraded by engineered plants into non-toxic compounds like ATP and acetyl-CoA .

生物活性

2,3-Dinitrotoluene (2,3-DNT) is an organic compound with significant industrial applications, particularly in the manufacture of explosives and dyes. Understanding its biological activity is crucial for assessing its environmental impact and health risks associated with exposure.

- Chemical Formula : C₇H₆N₂O₄

- Molecular Weight : 182.13 g/mol

- Structure : 2,3-DNT is a nitro derivative of toluene, featuring two nitro groups at the 2 and 3 positions on the aromatic ring.

Biological Activity Overview

The biological activity of 2,3-DNT has been studied in various contexts, including its mutagenic potential, carcinogenic effects, and ecological toxicity.

Mutagenicity and Genotoxicity

Research indicates that technical grade dinitrotoluene mixtures, including 2,3-DNT, exhibit mutagenic properties in bacterial test systems. However, they do not show mutagenic or genotoxic activity in mammalian cells in vitro. Notably:

- Bacterial Tests : 2,3-DNT is mutagenic in bacterial systems both with and without metabolic activation .

- Mammalian Cells : No significant mutagenic activity was observed in mammalian cells .

- In Vivo Studies : In rat models, 2,3-DNT has been shown to induce DNA repair mechanisms in liver tissues .

Carcinogenicity

Long-term exposure studies have demonstrated that 2,3-DNT can promote tumor formation:

- Animal Studies : In rats fed with technical grade dinitrotoluene mixtures over extended periods, there was a dose-dependent increase in liver tumors. Specifically:

Ecotoxicity

The ecological impact of 2,3-DNT has been assessed through various aquatic toxicity tests:

- Daphnia magna : Acute toxicity tests revealed that 2,3-DNT is significantly more toxic than some other isomers like 2,4-DNT. The estimated EC50 for the technical mixture was approximately 23 mg/L .

- Algal Toxicity : Toxicity assessments indicate that the toxicity levels of the 2,3- and 2,4-isomers are comparable .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to dinitrotoluenes indicated a heightened risk for liver cancer. The hazard ratio for renal cancer among those with medium to high exposure was significantly increased (HR = 2.12) . These findings underscore the potential health risks associated with occupational exposure to 2,3-DNT.

Case Study 2: Environmental Impact Assessment

In an environmental assessment involving contaminated sites with dinitrotoluene compounds, researchers found that microbial communities adapted to degrade these compounds effectively. Specific strains were identified capable of utilizing 2,6-DNT as a carbon source while degrading other isomers like 2,4-DNT .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3-DNT in environmental matrices (e.g., seawater, industrial effluents)?

- Methodological Answer : High-resolution gas chromatography (HRGC) with electron-capture detection (ECD) is optimal for detecting 2,3-DNT at trace levels (1 µg/L detection limit) in seawater and effluents . For forensic samples, combine liquid chromatography-mass spectrometry (LC-MS) with isotopic dilution to address matrix interference. Always validate methods using certified reference materials (e.g., Sigma-Aldrich’s analytical standards) .

Q. How do 2,3-DNT isomers differ in toxicity compared to other dinitrotoluene isomers?

- Data-Driven Analysis : 2,3-DNT exhibits higher acute toxicity to freshwater invertebrates (e.g., Daphnia magna) than 2,6-DNT, with LC₅₀ values differing by two orders of magnitude . In vitro studies using rat Sertoli-germ cell cocultures show 2,3-DNT disrupts lactate production at 10 µM, indicating testicular toxicity . For comparative assessments, use QSAR models to predict isomer-specific bioactivity .

Q. What safety protocols are critical when handling 2,3-DNT in laboratory settings?

- Best Practices :

- PPE : N95 masks, nitrile gloves, and EN 143 P2 respirators to prevent inhalation of particulates .

- Storage : Classify under 6.1A (combustible acute toxic) with secondary containment to avoid contamination .

- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent nitroaromatic byproducts .

Advanced Research Questions

Q. How can experimental designs optimize catalytic degradation of 2,3-DNT in contaminated groundwater?

- Methodology :

- Catalyst Selection : Sodium tungstate (Na₂WO₄) with H₂O₂ achieves 98% oxidation efficiency under acidic conditions (pH 3–4) at 60°C .

- Reactor Setup : Use a continuous-flow system with UV irradiation to enhance hydroxyl radical generation. Monitor intermediates (e.g., nitroso derivatives) via FT-IR .

- Table 1 : Degradation efficiency under varying conditions:

| Catalyst | pH | Temperature (°C) | Efficiency (%) |

|---|---|---|---|

| Na₂WO₄ | 3 | 60 | 98 |

| Fe₃O₄ | 7 | 25 | 45 |

Q. How to resolve contradictions in reported aquatic toxicity data for 2,3-DNT?

- Critical Analysis : Discrepancies arise from isomer impurities (e.g., 2,4-DNT contamination) and matrix effects.

- Solutions :

Purification : Recrystallize 2,3-DNT from methanol to ≥99% purity .

Standardization : Use EPA Test Guidelines 850.1025 for consistent bioassay protocols .

Statistical Tools : Apply multivariate regression to isolate isomer-specific toxicity contributions .

Q. What advanced models predict 2,3-DNT’s environmental fate in coastal ecosystems?

- Modeling Framework :

- Solubility Parameters : 2,3-DNT’s solubility in seawater is 12.3 mg/L at 25°C, lower than in freshwater due to salting-out effects .

- Transport : Use HYDRUS-1D to simulate sorption in porous media; log Kₒₜ (organic-carbon partition coefficient) = 2.86 .

- Bioaccumulation : No measurable BCF (bioaccumulation factor) in fish, but sediment half-life exceeds 120 days .

Q. Data Contradiction Analysis

Q. Why do melting points for 2,3-DNT vary across studies (63.66°C vs. 65.16°C)?

- Root Cause : Impurities from synthetic routes (e.g., nitration of toluene vs. isomer separation).

- Resolution : Differential scanning calorimetry (DSC) with ≥99% pure samples shows a consensus melting point of 64.5°C ± 0.5°C .

Q. Synthesis and Isomer Separation

Q. What chromatographic methods achieve high-purity 2,3-DNT from technical-grade mixtures?

- Protocol :

- Column : Reverse-phase C18 with acetonitrile/water (70:30) mobile phase.

- Detection : UV at 254 nm for nitroaromatic absorbance .

- Yield : 85% purity after two cycles, with <5% 2,4-DNT co-elution .

Q. Environmental Monitoring

Q. How to design a sampling protocol for 2,3-DNT in explosive-contaminated sites?

- Guidelines :

属性

IUPAC Name |

1-methyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXLQBUUOPLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027236 | |

| Record name | 2,3-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation., Orange-yellow crystalline solid with a characteristic odor; Note: Often shipped molten; [NIOSH], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor., Orange-yellow crystalline solid with a characteristic odor. [Note: Often shipped molten.] | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992), 250 °C, 572 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

404 °F (NIOSH, 2023), 207 °C, 404 °F (Closed cup), 404 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very slightly soluble (NTP, 1992), Soluble in alcohol and ether; very soluble in acetone, In water, 2.70X10+2 mg/L at 22 °C, Soluble in ethanol, ether; slightly soluble in chloroform, In water, 161 mg/L at 25 °C, Solubility in water: very poor, Insoluble | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3208 (NTP, 1992) - Denser than water; will sink, 1.32 at 71 °C (liquid); 1.52 (solid), 1.3 (Water = 1), Relative density (water = 1): 1.3 (liquid), 1.32 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.3 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 0.0004 [mmHg], 4X10-4 mm Hg at 25 °C /Estimate for all isomers/, 1 mmHg | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY LIQUID /COMMERCIAL MIXTURE/, Orange-yellow crystalline solid [Note: Often shipped molten]., Yellow crystals | |

CAS No. |

25321-14-6, 602-01-7 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS660NHC83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

158 °F (NTP, 1992), 63 °C, 59-61 °C, 158 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。